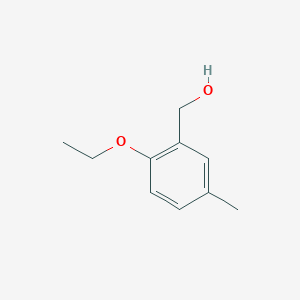

(2-Ethoxy-5-methylphenyl)methanol

Description

Contextualizing (2-Ethoxy-5-methylphenyl)methanol within Aromatic Alcohol Chemistry

Aromatic alcohols, characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, are a cornerstone of organic chemistry. A primary example is phenylmethanol, more commonly known as benzyl (B1604629) alcohol (C₆H₅CH₂OH), which consists of a benzene (B151609) ring substituted with a hydroxymethyl group. chemicalbook.comatamanchemicals.com Substituted phenylmethanols are a broad class of compounds where the parent phenylmethanol structure is modified with additional functional groups on the benzene ring.

This compound belongs to this class of compounds. Its structure features a phenylmethanol core with two additional substituents on the aromatic ring: an ethoxy group (-OCH₂CH₃) at the C2 position and a methyl group (-CH₃) at the C5 position. This specific substitution pattern places it within the family of polysubstituted aromatic alcohols, where the nature and position of each substituent significantly influence the molecule's electronic properties, reactivity, and potential applications. The presence of both an electron-donating ethoxy group and a weakly electron-donating methyl group ortho and meta to the hydroxymethyl group, respectively, creates a unique electronic environment on the aromatic ring.

Significance of Phenolic Ether and Benzylic Alcohol Functionalities in Synthetic Chemistry

The chemical character of this compound is defined by its two key functional groups: the phenolic ether and the benzylic alcohol.

The benzylic alcohol functionality is a primary alcohol attached to a benzene ring. This group is a versatile intermediate in organic synthesis. researchgate.net Benzylic alcohols can be selectively oxidized to form benzaldehydes or benzoic acids, which are themselves important synthetic precursors. patsnap.com They can also react with carboxylic acids to form benzyl esters, which are widely used as protecting groups in organic synthesis because they can be easily removed under mild conditions. wikipedia.org The benzylic alcohol moiety is found in numerous applications, serving as a solvent for inks and resins, a precursor in the fragrance and flavor industries, and an active ingredient in various pharmaceutical and personal care products. patsnap.comwikipedia.org

Overview of Research Trajectories for Arylmethyl Alcohol Derivatives

The synthesis and modification of arylmethyl (benzylic) alcohol derivatives remain an active area of research, driven by their importance as structural motifs in natural products, pharmaceuticals, and industrial chemicals. acs.org Modern synthetic chemistry continuously seeks more efficient, selective, and environmentally benign methods for their preparation.

Recent research trajectories focus on several key areas:

Selective C-H Oxidation: A significant challenge is the selective oxidation of benzylic C-H bonds directly to benzylic alcohols without over-oxidation to the corresponding ketone or aldehyde. acs.org Novel methods are being developed that employ specific oxidants and catalytic systems to achieve high selectivity and functional group tolerance, which is particularly valuable for late-stage functionalization in drug discovery. acs.org

Decarboxylative Hydroxylation: New strategies have emerged for the synthesis of benzylic alcohols through the decarboxylative hydroxylation of benzylic carboxylic acids. These methods offer an alternative pathway to access these valuable compounds, often with broad substrate scope and tolerance for various functional groups. acs.org

Catalytic Hydrogenation: The catalytic hydrogenation of benzaldehydes to benzyl alcohols is a fundamental transformation. Research continues to focus on developing more efficient and selective heterogeneous catalysts that can operate under mild conditions. acs.org

Radical-Mediated Reactions: The use of radical chemistry to synthesize and modify complex molecules is a burgeoning field. Radical-initiated group migration reactions involving diaryl allyl alcohols, for example, provide powerful strategies for constructing important carbonyl compounds. sioc-journal.cn

Dehydroxymethylation: In some synthetic contexts, the removal of the hydroxymethyl group is desired. Research into the dehydroxymethylation of primary alcohols, including benzylic alcohols, provides effective strategies for creating hydrocarbons with one less carbon atom, a process with applications in biomass degradation and drug synthesis. sioc-journal.cn

These research efforts aim to expand the synthetic toolkit available to organic chemists, enabling the more efficient and novel construction of complex molecules containing the arylmethyl alcohol core. acs.orgacs.org

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its physicochemical properties can be predicted based on its structure and data from chemical suppliers. These properties are crucial for its handling, purification, and use in synthetic applications.

Below is a table summarizing key predicted and known properties for this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1409767-31-2 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₄O₂ | Inferred |

| Molecular Weight | 166.22 g/mol | Inferred |

| Boiling Point (Predicted) | 269.6 ± 25.0 °C | chemicalbook.com |

| Density (Predicted) | 1.038 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 14.44 ± 0.10 | chemicalbook.com |

Spectroscopically, this compound would exhibit characteristic signals corresponding to its functional groups. In Infrared (IR) spectroscopy, a broad absorption band for the hydroxyl (-OH) group would be expected around 3200-3600 cm⁻¹, along with C-O stretching vibrations for the alcohol and ether linkages, and signals corresponding to the substituted aromatic ring. In Nuclear Magnetic Resonance (NMR) spectroscopy, ¹H NMR would show distinct signals for the benzylic protons (-CH₂OH), the ethoxy protons (-OCH₂CH₃), the methyl protons (-CH₃), and the aromatic protons. ¹³C NMR would similarly show unique resonances for each carbon atom in the molecule.

Synthesis and Formulation

The synthesis of this compound can be approached through established methods for the preparation of benzylic alcohols. A common and direct strategy involves the reduction of the corresponding aldehyde, 2-ethoxy-5-methylbenzaldehyde (B1321629). This transformation can be achieved using a variety of reducing agents.

A plausible synthetic route would start from 2-ethoxy-5-methylphenol, which is commercially available. sigmaaldrich.comsynquestlabs.com The phenol (B47542) could be formylated to introduce the aldehyde group, followed by reduction to the target alcohol. Alternatively, direct synthesis from 2-ethoxy-5-methylbenzaldehyde is a straightforward option if the aldehyde is accessible.

The table below outlines common synthetic methods applicable for the preparation of this compound.

| Reaction Type | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Aldehyde Reduction | 2-Ethoxy-5-methylbenzaldehyde | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | A standard method for converting aldehydes to primary alcohols. NaBH₄ is a milder reagent often preferred for its selectivity. ncert.nic.in |

| Grignard Reaction | 2-Ethoxy-5-methylbromobenzene | 1. Magnesium (Mg) 2. Formaldehyde (B43269) (HCHO) | Formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with formaldehyde, yields a primary benzylic alcohol after acidic workup. wikipedia.orgncert.nic.in |

| Cannizzaro Reaction | 2-Ethoxy-5-methylbenzaldehyde | Concentrated base (e.g., NaOH) | A disproportionation reaction where two molecules of a non-enolizable aldehyde are converted to a primary alcohol and a carboxylic acid. wikipedia.org |

Reactivity and Potential Applications

The reactivity of this compound is governed by its benzylic alcohol and substituted phenyl functionalities. The benzylic alcohol can undergo a variety of transformations, making it a useful synthetic intermediate. The electron-rich aromatic ring, activated by the ethoxy and methyl groups, is susceptible to electrophilic substitution reactions.

The following table summarizes key reactions characteristic of this molecule's functional groups.

| Reaction Type | Product Type | Typical Reagents | Significance |

|---|---|---|---|

| Oxidation | Aldehyde or Carboxylic Acid | PCC (for aldehyde), KMnO₄ or CrO₃ (for acid) | Provides access to other important classes of compounds. patsnap.com |

| Esterification | Benzyl Ester | Carboxylic acid or Acyl chloride, Acid catalyst | Forms esters, which are common in fragrances and as protecting groups. patsnap.comwikipedia.org |

| Etherification | Benzyl Ether | Alkyl halide, Base (Williamson synthesis) | Creates benzyl ethers, another class of valuable organic compounds. wikipedia.org |

| Electrophilic Aromatic Substitution | Further Substituted Phenyl Ring | e.g., Br₂/FeBr₃ (Bromination), HNO₃/H₂SO₄ (Nitration) | Allows for further functionalization of the aromatic ring. |

Given its structure, this compound holds potential as a building block in various fields. Its derivatives could be investigated for applications in:

Pharmaceutical Synthesis: As a precursor to more complex molecules with potential biological activity. The phenolic ether and alcohol motifs are common in drug design. wikipedia.org

Fragrance and Flavor Industry: The esterification of the alcohol could lead to compounds with pleasant aromas, a common application for benzyl esters. wikipedia.org

Materials Science: It could serve as a monomer or an additive in the synthesis of specialty polymers and resins. patsnap.com

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-5-4-8(2)6-9(10)7-11/h4-6,11H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCCVJCXUFPKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 5 Methylphenyl Methanol

Historical and Current Approaches in Benzylic Alcohol Synthesis

The synthesis of benzylic alcohols, a class of compounds characterized by a hydroxyl group attached to a benzylic carbon, has a rich history. Traditional industrial methods often involved the hydrolysis of benzyl (B1604629) chlorides or the hydrogenation of benzaldehydes. nih.govwikipedia.org For laboratory-scale synthesis, the Cannizzaro reaction of non-enolizable benzaldehydes and the Grignard reaction of organomagnesium halides with formaldehyde (B43269) have been foundational methods. wikipedia.org

Modern synthetic chemistry has introduced more sophisticated and selective approaches. A significant advancement is the direct oxidation of benzylic C-H bonds. nih.gov While early methods often led to over-oxidation to ketones, recent developments, such as those using bis(methanesulfonyl) peroxide, allow for the selective formation of benzylic alcohols from the corresponding alkylbenzenes with high functional group tolerance. nih.govorganic-chemistry.org These newer techniques represent a shift towards greater efficiency and selectivity, avoiding the need for pre-functionalized substrates. nih.gov Biocatalytic methods, using enzymes or whole cells to reduce benzaldehydes, are also emerging as sustainable alternatives to traditional chemical processes. nih.gov

Strategies for the Construction of the 2-Ethoxy-5-methylphenyl Moiety

The core of (2-Ethoxy-5-methylphenyl)methanol is its specifically substituted aromatic ring. The strategic placement of the ethoxy and methyl groups is paramount and typically involves the functionalization of a phenolic precursor. The key challenge lies in achieving the correct regiochemistry, placing the ethoxy group at the C2 position and the methyl group at the C5 position relative to the eventual hydroxymethyl group.

Regioselective Alkylation and Methylation Techniques

The introduction of alkyl and methyl groups onto a phenol (B47542) ring can be directed to specific positions using various catalytic systems. The hydroxyl group of a phenol strongly activates the ortho and para positions for electrophilic substitution. rsc.org

Vapor-phase methylation of phenols over metal oxide catalysts, such as magnesium oxide, has been shown to selectively favor methylation at the ortho positions. google.com For achieving the desired 5-methyl substitution (para to the hydroxyl group of a 2-ethoxyphenol (B1204887) precursor or meta to the hydroxyl group of a 4-methylphenol precursor), Friedel-Crafts alkylation or methylation can be employed, though it may sometimes result in a mixture of isomers. rsc.org More advanced methods utilize catalysts to enhance regioselectivity. Rhenium complexes, for instance, can catalyze the ortho- or para-alkylation of phenols with terminal alkenes in high yields. acs.orgnih.gov Similarly, solid acid catalysts like tungstated zirconia have been used for the liquid-phase alkylation of phenol. acs.org The choice of catalyst and reaction conditions is critical for directing the incoming electrophile to the desired position.

Table 1: Catalytic Systems for Regioselective Phenol Alkylation/Methylation

| Catalyst System | Alkylating/Methylating Agent | Key Feature |

|---|---|---|

| Rhenium complexes (e.g., Re2(CO)10) | Terminal Alkenes | Provides high yields of monoalkylated phenols with good ortho/para selectivity. acs.orgnih.gov |

| Copper-based catalysts | N,N-dimethylanilines | Achieves ortho-selective C-H aminomethylation of free phenols. nih.gov |

| Zeolites (e.g., H-ZSM5) | Methanol | Used in acid-catalyzed methylation, where regioselectivity can be influenced by catalyst structure. unimi.it |

| Magnesium Oxide | Methanol | Selectively methylates phenols in the ortho position in the vapor phase. google.com |

Ethereal Linkage Formation Protocols

The formation of the ethoxy group is most classically achieved via the Williamson ether synthesis. pbworks.comlearncbse.in This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an ethyl halide (e.g., iodoethane (B44018) or bromoethane) in an SN2 reaction. pbworks.comresearchgate.netresearchgate.net

The success of this method relies on the unhindered nature of the alkyl halide; primary halides like ethyl iodide are ideal substrates. pbworks.commasterorganicchemistry.com The starting material would typically be a substituted hydroxymethylphenol, such as 2-hydroxy-5-methylbenzaldehyde, which is O-alkylated with an ethyl halide in the presence of a base (like NaOH or K2CO3) to yield the 2-ethoxy-5-methylbenzaldehyde (B1321629) precursor. umich.edu This direct O-alkylation of substituted salicylaldehydes is a high-yield method for producing unsymmetrical alkoxybenzaldehydes. umich.edu

Advanced Synthetic Routes to this compound

With the correctly substituted aromatic precursor, 2-ethoxy-5-methylbenzaldehyde, in hand, the final step is the conversion of the aldehyde functional group into a hydroxymethyl group.

Catalytic Reductions of Corresponding Carbonyl Precursors

The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis. The precursor, 2-ethoxy-5-methylbenzaldehyde uni.lu, can be readily reduced to the target compound, this compound.

Several reducing agents are suitable for this purpose. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent often used in alcoholic solvents like ethanol (B145695) or methanol. For a more reactive option, lithium aluminium hydride (LiAlH4) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used, followed by an aqueous workup. Another powerful method is catalytic hydrogenation, where the aldehyde is treated with hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. nih.gov

Table 2: Common Reduction Methods for Aldehyde to Alcohol Conversion

| Method | Reagent(s) | Typical Conditions | Key Features |

|---|---|---|---|

| Borohydride Reduction | Sodium Borohydride (NaBH4) | Methanol or Ethanol, Room Temp | Mild, selective for carbonyls, tolerates many functional groups. |

| Hydride Reduction | Lithium Aluminium Hydride (LiAlH4) | Diethyl Ether or THF, followed by H2O/H+ | Powerful, less selective than NaBH4, reacts with protic groups. |

Grignard or Organolithium Additions to Aromatic Aldehydes/Ketones

An alternative strategy involves forming the C-C bond of the hydroxymethyl group using organometallic reagents. This route would typically start with a halogenated precursor, such as 1-bromo-2-ethoxy-5-methylbenzene. This aryl halide can be converted into a Grignard reagent (ArMgBr) by reacting it with magnesium metal. libretexts.org

This newly formed Grignard reagent is a potent nucleophile and can react with a one-carbon electrophile, most commonly formaldehyde (HCHO), to generate the desired primary benzylic alcohol after an acidic workup. wikipedia.orglibretexts.org This approach builds the final alcohol directly from a halogenated benzene (B151609) derivative, offering a different strategic pathway to the target molecule. A similar reaction can be achieved using an organolithium reagent (ArLi), formed by treating the aryl halide with an alkyllithium reagent like n-butyllithium.

Multi-step Total Synthesis Pathways

The total synthesis of this compound can be strategically designed starting from p-cresol (B1678582). A common and logical pathway involves a three-step sequence:

Williamson Ether Synthesis: The initial step is the ethylation of the phenolic hydroxyl group of p-cresol (4-methylphenol). This is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, the phenol is first deprotonated by a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl bromide or diethyl sulfate, in an SN2 reaction to yield 4-methylphenetole (B147166) (1-ethoxy-4-methylbenzene). wikipedia.orgmasterorganicchemistry.com

Formylation: The next key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring, ortho to the ethoxy group. Several classic formylation reactions can be employed for this purpose, including the Reimer-Tiemann and Duff reactions.

The Reimer-Tiemann reaction involves treating the 4-methylphenetole with chloroform (B151607) (CHCl₃) in a strong alkaline solution. wikipedia.orgpsiberg.comallen.in The reactive species is dichlorocarbene (B158193) (:CCl₂), which is generated in situ and preferentially undergoes electrophilic attack at the electron-rich ortho position of the phenoxide. wikipedia.orgstackexchange.com Subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the desired aldehyde, 2-ethoxy-5-methylbenzaldehyde.

The Duff reaction presents an alternative formylation method using hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, often in a solvent like glycerol. wikipedia.orgchem-station.com This reaction also favors ortho-formylation of activated aromatic rings like phenols. wikipedia.org

Reduction: The final step is the reduction of the aldehyde functionality in 2-ethoxy-5-methylbenzaldehyde to the corresponding primary alcohol. This transformation is commonly and efficiently carried out using reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent workup with water yields this compound. acs.org

A plausible synthetic scheme is outlined below:

A representative multi-step synthesis of this compound starting from p-cresol.

A representative multi-step synthesis of this compound starting from p-cresol.Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability.

Solvent-Free Reactions and Alternative Solvents

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Williamson Ether Synthesis: Research has demonstrated that the Williamson ether synthesis can be performed efficiently under solvent-free conditions. tandfonline.comresearchgate.nettandfonline.com For the ethylation of p-cresol, this would involve mixing the phenol with a solid base, such as potassium carbonate (K₂CO₃), and then adding the ethylating agent. tandfonline.comtandfonline.com These reactions can proceed rapidly at moderate temperatures and often result in high purity products, thereby minimizing solvent waste. tandfonline.comresearchgate.nettandfonline.com Microwave irradiation has also been employed to accelerate solvent-free Williamson ether synthesis. wikipedia.orgorgchemres.org

Alternative Solvents for Formylation: The Reimer-Tiemann reaction is traditionally carried out in a biphasic system of chloroform and aqueous hydroxide. wikipedia.orgbyjus.com While effective, chloroform is a hazardous solvent. Green chemistry approaches would explore the use of less toxic and more environmentally friendly solvents. Research into alternative solvents for similar reactions is an active area. For some reactions, water itself can be an excellent green solvent. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Maximizing atom economy is a core principle of green chemistry as it directly relates to minimizing waste.

Comparison of Formylation Reactions:

The Reimer-Tiemann reaction , while effective, has a poor atom economy due to the use of chloroform and a strong base, which generates significant inorganic salt byproducts.

The Duff reaction can be more atom-economical in some instances, but its efficiency can be low. wikipedia.org

Other formylation methods, if applicable, might offer better atom economy.

Reduction Step: The reduction of 2-ethoxy-5-methylbenzaldehyde with sodium borohydride is generally considered to have good atom economy for a reduction reaction. However, it still produces borate (B1201080) salts as byproducts. An alternative with potentially higher atom economy is catalytic transfer hydrogenation . This method uses a hydrogen donor molecule, such as formic acid or isopropanol, in the presence of a metal catalyst. researchgate.netrsc.org This approach can be more atom-economical as the byproducts are often less hazardous and generated in smaller quantities.

The following table provides a qualitative comparison of the green chemistry aspects of different reaction steps:

| Reaction Step | Traditional Method | Green Alternative(s) | Key Green Improvement |

| Etherification | Williamson Synthesis in organic solvent | Solvent-free Williamson Synthesis tandfonline.comresearchgate.nettandfonline.com | Elimination of volatile organic solvents |

| Formylation | Reimer-Tiemann (CHCl₃, NaOH) wikipedia.orgpsiberg.com | Duff Reaction (Hexamine) wikipedia.org | Avoids hazardous chloroform, potentially better atom economy |

| Reduction | Sodium Borohydride (NaBH₄) | Catalytic Transfer Hydrogenation researchgate.netrsc.org | Higher atom economy, avoids stoichiometric metal hydride waste |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and easier scalability. nih.govnih.gov

Continuous Flow Formylation: The formylation of phenols has been successfully adapted to continuous flow systems. For instance, a palladium-catalyzed formylation of phenol derivatives using syngas (a mixture of carbon monoxide and hydrogen) has been developed in a continuous flow setup. rsc.orgresearchgate.netrsc.org This approach allows for precise control over reaction parameters like temperature and pressure, leading to high yields and selectivity. researchgate.netrsc.org Such a system could potentially be applied to the formylation of 4-methylphenetole.

Continuous Flow Reduction: The reduction of aldehydes to alcohols is well-suited for flow chemistry. acs.org Systems using packed-bed reactors with solid-supported reducing agents, such as sodium borohydride, have been reported. vapourtec.com This allows for the continuous production of the alcohol with easy separation of the product from the immobilized reagent. Catalytic transfer hydrogenation reactions are also readily adaptable to flow processes, offering a safe and efficient method for continuous reduction. beilstein-journals.orgalmacgroup.com The synthesis of various substituted benzylic alcohols has been demonstrated using continuous flow methods. nih.govorganic-chemistry.org

| Reaction Step | Flow Chemistry Approach | Potential Advantages |

| Formylation | Pd-catalyzed formylation with syngas in a flow reactor rsc.orgresearchgate.netrsc.org | Enhanced safety with gaseous reagents, precise control, high efficiency |

| Reduction | Reduction using a packed-bed reactor with a solid-supported reagent (e.g., NaBH₄) vapourtec.com or continuous catalytic transfer hydrogenation beilstein-journals.orgalmacgroup.com | Scalability, ease of product isolation, improved safety |

Chemical Transformations and Reactivity Profiles of 2 Ethoxy 5 Methylphenyl Methanol

Oxidative Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol of (2-ethoxy-5-methylphenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of this compound to 2-ethoxy-5-methylbenzaldehyde (B1321629) can be achieved using a variety of mild oxidizing agents. These reagents are designed to convert the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) in dichloromethane (CH₂Cl₂). Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another effective method.

For the conversion to 2-ethoxy-5-methylbenzoic acid, stronger oxidizing agents are required. Potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification, will readily oxidize the benzylic alcohol to the corresponding carboxylic acid. Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), is also a powerful oxidant for this purpose.

| Product | Reagent(s) | Typical Conditions | Expected Yield |

|---|---|---|---|

| 2-Ethoxy-5-methylbenzaldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | High |

| 2-Ethoxy-5-methylbenzaldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature | High |

| 2-Ethoxy-5-methylbenzoic acid | Potassium permanganate (KMnO₄) | aq. NaOH, heat; then H₃O⁺ | Moderate to High |

| 2-Ethoxy-5-methylbenzoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature | High |

Exploration of Novel Oxidizing Agents and Catalytic Systems

Modern synthetic chemistry has focused on developing more environmentally benign and selective oxidizing agents and catalytic systems. For the oxidation of benzylic alcohols like this compound, catalytic systems employing a metal catalyst and a terminal oxidant such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) are of significant interest.

Palladium-based catalysts, often supported on materials like carbon or titania, have demonstrated high activity and selectivity for the aerobic oxidation of benzyl (B1604629) alcohols to aldehydes. mdpi.comresearchgate.netnih.gov The selectivity can often be tuned by adjusting reaction parameters such as temperature, pressure, and the choice of solvent. mdpi.com Bimetallic catalysts, such as Pd-Fe or Pd-Zn supported on TiO₂, can exhibit enhanced catalytic activity and selectivity towards the aldehyde. nih.govacs.org

Another modern approach involves the use of stable nitroxyl radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as catalysts in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl). google.com This system allows for the efficient and selective oxidation of primary alcohols to aldehydes under mild conditions. Further oxidation to the carboxylic acid can be achieved in a one-pot procedure by the subsequent addition of sodium chlorite (NaClO₂). nih.gov

Derivatization via Hydroxyl Group Functionalization

The hydroxyl group of this compound is a key site for a variety of derivatization reactions, allowing for the synthesis of a wide range of compounds with different functional groups and properties.

Esterification and Etherification Reactions

Esterification: this compound can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid such as sulfuric acid and is a reversible process. To drive the reaction to completion, water is often removed as it is formed.

A more efficient method for esterification involves the use of more reactive acylating agents. Reaction with an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base like pyridine or triethylamine provides the corresponding ester in high yield under mild conditions. chemguide.co.uklibretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. utahtech.edukhanacademy.orgmasterorganicchemistry.comlibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to yield the ether. khanacademy.orgmasterorganicchemistry.com A phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed when using aqueous sodium hydroxide as the base. utahtech.edu

| Reaction Type | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetic acid, H₂SO₄ (cat.) | (2-Ethoxy-5-methylphenyl)methyl acetate | Heat, removal of water |

| Esterification | Acetic anhydride, pyridine | (2-Ethoxy-5-methylphenyl)methyl acetate | Room temperature |

| Etherification | 1. NaH; 2. Methyl iodide | 1-(Methoxymethyl)-2-ethoxy-5-methylbenzene | Anhydrous THF or DMF |

Urethane and Carbamic Acid Derivative Formation

Urethanes, also known as carbamates, are synthesized from the reaction of an alcohol with an isocyanate. This compound will react with an isocyanate, such as phenyl isocyanate, to form the corresponding N-phenyl urethane derivative. This reaction is typically carried out in an aprotic solvent and may be catalyzed by tertiary amines or organotin compounds. researchgate.net The reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. kuleuven.benih.govnih.gov

Carbamic acid derivatives can also be prepared. For instance, benzyl carbamate is formed from benzyl alcohol and carbamic acid, though it is more commonly synthesized from benzyl chloroformate and ammonia. wikipedia.org

Nucleophilic Substitutions and Rearrangements Involving the Benzylic Position

The benzylic position of this compound is susceptible to nucleophilic substitution reactions, especially after the hydroxyl group is converted into a better leaving group. The hydroxyl group itself is a poor leaving group, but it can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. libretexts.orgchemistrysteps.commasterorganicchemistry.com This transformation occurs with retention of stereochemistry at the benzylic carbon. libretexts.orgchemistrysteps.com

The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles, such as halides, cyanide, and azide, leading to the formation of a diverse range of substituted products. These reactions proceed with inversion of stereochemistry at the benzylic carbon. khanacademy.org

While this compound itself does not undergo the benzilic acid rearrangement, this reaction is a characteristic rearrangement of 1,2-diketones. wikipedia.orgrsc.orgorganic-chemistry.org If the corresponding benzil derivative, 1-(2-ethoxy-5-methylphenyl)-2-phenylethane-1,2-dione, were to be synthesized, it would be expected to undergo the benzilic acid rearrangement upon treatment with a strong base to yield the corresponding α-hydroxy carboxylic acid. youtube.com

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are dictated by the electronic and steric effects of the three substituents already present on the ring: the ethoxy group (-OCH₂CH₃), the methyl group (-CH₃), and the hydroxymethyl group (-CH₂OH).

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction generally proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edumasterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction's orientation. Substituents that donate electron density to the ring stabilize the carbocation intermediate, thereby increasing the reaction rate. wikipedia.orgchemistrytalk.orglibretexts.org Conversely, electron-withdrawing groups destabilize the intermediate and slow the reaction down.

The ethoxy and methyl groups are both classified as activating groups, meaning they increase the reactivity of the benzene (B151609) ring towards electrophiles compared to benzene itself. libretexts.org The ethoxy group is a strong activating group due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the ring. libretexts.orgorganicchemistrytutor.com The methyl group is a weak activating group, donating electron density primarily through an inductive effect. libretexts.org The hydroxymethyl group is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom, but it still acts as an ortho-, para-director. All three substituents direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgwikipedia.org

Halogenation Studies and Regioselectivity

Halogenation of this compound involves the introduction of a halogen atom (e.g., Br, Cl, I) onto the aromatic ring. The regioselectivity of this reaction is a consequence of the combined directing effects of the existing substituents.

The directing influences of the substituents on the available positions (C3, C4, C6) are as follows:

Ethoxy group (-OEt) at C2: This is a powerful ortho-, para-director. It strongly activates the ortho position (C3) and the para position (C5, which is already occupied).

Methyl group (-CH₃) at C5: This is a weaker ortho-, para-director. It activates the ortho positions (C4 and C6) and the para position (C2, occupied).

Hydroxymethyl group (-CH₂OH) at C1: This group is also an ortho-, para-director. It directs towards its ortho position (C6) and its para position (C4).

Given these factors, electrophilic halogenation is predicted to yield a mixture of isomers. The primary sites of substitution would be C3, C4, and C6. The precise product distribution would depend on the specific halogenating agent and reaction conditions, with steric hindrance also playing a role. Substitution at C3, while electronically favored by the powerful ethoxy group, is flanked by two substituents, potentially leading to steric hindrance. The C4 and C6 positions are activated by two groups each.

Table 1: Summary of Substituent Directing Effects in this compound for Halogenation

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Preference | Target Positions Activated |

|---|---|---|---|---|---|

| -OCH₂CH₃ | C2 | +M > -I (Resonance donating) | Strongly Activating | Ortho, Para | C3 |

| -CH₃ | C5 | +I (Inductive donating) | Weakly Activating | Ortho, Para | C4, C6 |

Without specific experimental data on this compound, studies on analogous compounds like 4-ethoxytoluene can provide insight. In such molecules, bromination preferentially occurs at the positions ortho to the strong activating ethoxy group. This suggests that the C3 position in this compound is a highly likely site for halogenation, despite potential steric challenges. A comprehensive study would be required to definitively establish the product ratios.

This marks the end of the generated content for the requested section. Further sections of the outline would require new searches.

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms Utilizing Advanced Spectroscopic Techniques

There is no available research that specifically employs advanced spectroscopic techniques to elucidate the reaction mechanisms of (2-Ethoxy-5-methylphenyl)methanol . While these techniques are widely used in chemical kinetics and mechanistic studies, their application to this particular compound has not been documented in the reviewed literature.

In-situ NMR Spectroscopy for Reaction Monitoring

No publications were found that describe the use of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor chemical reactions involving This compound . This method, which allows for real-time tracking of reactant consumption and product formation, has not been applied to study the reactivity of this specific alcohol.

Conformational Analysis and Molecular Dynamics Studies

There is a lack of published research on the conformational analysis or molecular dynamics simulations of This compound . Such studies are crucial for understanding the three-dimensional structure, flexibility, and energetic landscape of a molecule, but they have not been performed or reported for this compound.

Chiroptical Properties and Stereochemical Studies (if applicable to derivatives)

As there are no documented chiral derivatives of This compound in the searched literature, no studies on its chiroptical properties (such as circular dichroism or optical rotatory dispersion) or other stereochemical investigations are available.

Computational Chemistry and Theoretical Studies of 2 Ethoxy 5 Methylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) Studies of Ground and Transition States

There are currently no specific DFT studies available in the public domain that detail the optimized ground state geometry or investigate the transition states for reactions involving (2-Ethoxy-5-methylphenyl)methanol. Such studies would typically calculate key parameters like bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. Furthermore, mapping transition states is crucial for understanding reaction mechanisms, kinetics, and potential energy surfaces, none of which have been documented for this compound.

Frontier Molecular Orbital Analysis

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to predicting a molecule's reactivity. The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor. For this compound, there are no published values for the HOMO-LUMO energy gap or visualizations of the orbital distributions, which would be invaluable for predicting its chemical behavior in various reactions.

Molecular Modeling and Docking Simulations (excluding biological targets)

Molecular modeling and docking simulations are powerful tools for understanding intermolecular interactions. While these are extensively used in drug discovery to simulate the binding of a ligand to a biological target, they are also applied in materials science and host-guest chemistry. A search of the literature yielded no studies on the docking or molecular modeling of this compound with non-biological hosts or its behavior in condensed phases through molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Validation

Theoretical calculations can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra are often compared with experimental data for validation and to aid in spectral assignment. For this compound, no computational studies predicting its spectroscopic parameters have been published. While experimental data may exist in various databases, the theoretical validation and detailed interpretation from a computational standpoint are absent.

Reaction Pathway Analysis and Energetics

Understanding the step-by-step mechanism of a chemical reaction and the associated energy changes is a key application of computational chemistry. This involves calculating the energies of reactants, intermediates, transition states, and products to construct a detailed reaction profile. There are no published computational analyses of reaction pathways involving this compound, such as its oxidation, esterification, or other functional group transformations.

Applications As a Building Block and Precursor in Advanced Materials Science

Role in Polymer and Oligomer Synthesis

The presence of a primary alcohol function on a substituted benzene (B151609) ring makes (2-Ethoxy-5-methylphenyl)methanol a prime candidate for incorporation into various polymeric structures. The hydroxyl group can readily participate in a variety of polymerization and modification reactions.

Precursor for Resin and Coating Components

Substituted benzyl (B1604629) alcohols are foundational components in the synthesis of resins and coatings, where they can be used to introduce specific properties such as flexibility, adhesion, and chemical resistance. Although direct studies on this compound in this context are limited, its structure is analogous to other phenolic and benzyl alcohol derivatives used in the production of phenolic and epoxy resins.

In a hypothetical scenario, this compound could be reacted with aldehydes, such as formaldehyde (B43269), under acidic or basic conditions to form cross-linked thermosetting resins. The ethoxy and methyl groups on the phenyl ring would influence the reactivity of the aromatic ring and the properties of the resulting polymer, potentially leading to materials with tailored thermal stability and mechanical strength.

Furthermore, the hydroxyl group of this compound can be converted into an epoxide, creating a monomer that can be used in the formulation of epoxy resins. These resins are widely used as adhesives, coatings, and composite materials due to their excellent durability and bonding characteristics. The specific substitution pattern of this compound could impart a degree of hydrophobicity and control over the cross-linking density.

Integration into Polymeric Scaffolds for Specific Functions

The functionalization of polymeric scaffolds is a key strategy in the development of materials for biomedical applications, such as tissue engineering and drug delivery. nih.gov While there is no direct evidence of this compound being used for this purpose, its structural motifs are relevant. The benzyl alcohol moiety allows for its covalent attachment to existing polymer backbones that have complementary functional groups (e.g., carboxylic acids, isocyanates).

The ethoxy and methyl groups can modulate the local chemical environment within the scaffold, influencing protein adsorption and cell attachment. For instance, the incorporation of such a substituted phenyl ring could be used to create hydrophobic pockets within a hydrogel scaffold, which could be beneficial for the controlled release of hydrophobic drugs. The ability to tailor the surface properties of polymeric materials is crucial for their performance in biological systems. nih.gov

Utilization in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains several features that could be exploited in the construction of self-assembling systems.

Non-covalent Interactions and Recognition Motifs

The key to supramolecular assembly lies in the interplay of various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govtib.eu The hydroxyl group of this compound is a classic hydrogen bond donor and acceptor. The ethoxy group can also participate in hydrogen bonding as an acceptor. The aromatic ring provides a platform for π-π stacking interactions with other aromatic systems.

These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a guest. While specific studies involving this compound are not available, the principles of supramolecular chemistry suggest its potential to act as a component in the design of synthetic receptors. For example, it could be incorporated into larger macrocyclic structures designed to bind specific guest molecules.

Design of Ordered Molecular Architectures

The self-assembly of molecules into well-defined, ordered structures is a bottom-up approach to the fabrication of nanomaterials. Substituted benzyl alcohols and related phenols can be designed to form liquid crystals or self-assembled monolayers on surfaces. The balance of attractive and repulsive forces between adjacent molecules of this compound would dictate the packing arrangement in the solid state or in thin films. The interplay between hydrogen bonding of the alcohol groups and the steric influence of the ethoxy and methyl substituents would be critical in determining the final architecture.

Precursor for Functional Organic Materials

Beyond polymers and supramolecular assemblies, this compound can serve as a starting material for the synthesis of a variety of functional organic molecules. The benzyl alcohol group is a versatile functional group that can be readily transformed into other functionalities.

For example, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups that could tune the electronic or optical properties of the molecule. This could pave the way for the development of new dyes, liquid crystals, or materials with interesting photophysical properties. The synthesis of complex molecules often relies on the availability of such versatile, functionalized building blocks. nih.gov

| Property | Value/Information |

| IUPAC Name | This compound |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| CAS Number | Not assigned |

| Predicted Boiling Point | ~250-270 °C (estimation based on similar structures) |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents |

| Key Functional Groups | Hydroxyl (-OH), Ether (-O-), Phenyl |

Investigation into this compound Reveals Limited Application in Advanced Materials Science

Initial research into the chemical compound this compound has found a notable absence of its specific application as a building block or precursor in the fields of optoelectronic materials and advanced composite or hybrid materials. Despite its potential as a versatile organic molecule, a comprehensive review of scientific literature and patent databases did not yield specific research findings detailing its use in these advanced material science domains.

The investigation, structured to focus solely on the applications of this compound, could not identify any documented instances of its incorporation into optoelectronic devices, excluding biological sensing applications. Similarly, there is no readily available research demonstrating its use in the formulation of advanced composite and hybrid materials.

While the fundamental structure of this compound, featuring an ethoxy group, a methyl group, and a hydroxymethyl group on a phenyl ring, suggests potential for derivatization and polymerization, the scientific community has not extensively explored these avenues for the development of the specified materials. The compound is commercially available from various chemical suppliers, indicating its use in other areas of chemical synthesis or as a research chemical. However, its role as a key component in advanced materials remains undocumented in the public domain.

Further research would be necessary to explore the potential of this compound in these fields. Such studies would need to focus on the synthesis of novel polymers or functional materials derived from this compound and the subsequent characterization of their properties for optoelectronic or composite applications. Without such dedicated research, the role of this compound in advanced materials science remains speculative.

Role in Catalysis and Ligand Design

Design and Synthesis of Derivatives as Ligands for Metal Catalysis

There is currently no available scientific literature on the design and synthesis of derivatives of (2-Ethoxy-5-methylphenyl)methanol for use as ligands in metal catalysis. The potential of this molecule as a precursor for ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or other coordinating moieties, has not been explored in published research.

Chiral Ligand Development

No information exists in the scientific literature regarding the development of chiral ligands derived from this compound. The synthesis of chiral derivatives, which would be a prerequisite for its application in asymmetric catalysis, has not been reported.

Application in Asymmetric Catalysis

Consistent with the lack of chiral ligand development, there are no documented applications of this compound or its derivatives in asymmetric catalysis.

Participation in Organocatalytic Systems

A review of the current scientific literature reveals no instances of this compound being employed as an organocatalyst or as a component within an organocatalytic system.

Use as a Pro-catalyst or Catalyst Activator

There is no evidence in published research to suggest that this compound has been investigated or utilized as a pro-catalyst or a catalyst activator.

Future Directions and Emerging Research Avenues for 2 Ethoxy 5 Methylphenyl Methanol

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

Data-driven synthesis planning programs are a key component of this approach, with consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) actively developing such tools. nih.govacs.org Platforms such as ASKCOS and Synthia utilize vast databases of chemical reactions to propose multi-step syntheses. nih.govnih.gov These systems can analyze the structure of (2-Ethoxy-5-methylphenyl)methanol and suggest routes starting from commercially available and cost-effective building blocks. youtube.com For instance, an AI might propose a synthesis beginning with readily available precursors, using reactions like C-N cross-coupling or heterocycle formation to build the molecule, demonstrating an ability to generalize for new compounds. nih.govacs.org

The process involves breaking down the target molecule into simpler precursors in a process called retrosynthesis. acs.org The AI evaluates potential reactions for each step, predicts their outcomes, and recommends optimal reaction conditions. acs.org This approach has been shown to successfully generate routes for medicinally relevant compounds, in some cases improving upon yields from expert-developed methods. nih.gov A key advantage of ML methods is their ability to be easily updated with new reactions as they are published, reducing the reliance on human experts to manually encode new chemical knowledge. nih.gov By leveraging these computational tools, researchers can accelerate the discovery of efficient, reliable, and scalable synthetic routes to this compound.

Exploration of Novel Reactivity Patterns under Extreme Conditions

Investigating the behavior of this compound under extreme conditions, such as high pressure or photochemical irradiation, could reveal novel reactivity patterns and lead to new synthetic applications. The compound's structure, featuring a benzyl (B1604629) alcohol moiety, suggests it may undergo unique transformations under these non-standard conditions.

Photochemistry: The photochemical reactivity of benzyl alcohols is a well-documented area of research. organic-chemistry.orgacs.orgacs.org Studies have shown that benzyl alcohols can be selectively oxidized to the corresponding aldehydes or ketones using visible-light photocatalysis. organic-chemistry.orgacs.orgacs.org A green and efficient method employs Eosin Y, a metal-free organic dye, as a photocatalyst with molecular oxygen as the oxidant under mild conditions. acs.orgacs.org This process involves a hydrogen atom transfer from the benzyl alcohol to the excited state of the photocatalyst, initiating the oxidation sequence. acs.orgacs.org Applying this methodology to this compound could provide a highly selective and environmentally friendly route to (2-ethoxy-5-methylphenyl)aldehyde. The reaction generally shows good tolerance for various functional groups, and the presence of an electron-donating ethoxy group on the aromatic ring may enhance the reaction rate. organic-chemistry.org

High-Pressure Chemistry: High-pressure conditions can significantly influence reaction kinetics and equilibria, offering another avenue for exploring novel reactivity. Research on the oxidation of benzyl alcohol over palladium catalysts has been conducted using in-situ high-pressure NMR, demonstrating the feasibility of studying such reactions under pressure. manchester.ac.uk The industrial oxidation of benzyl alcohol often requires high temperatures, but the use of benign oxidants under pressure could offer a more sustainable alternative. acs.org For this compound, high-pressure studies could investigate selective oxidations, hydrogenations, or other transformations catalyzed by heterogeneous catalysts. The interaction between the aromatic ring and the catalyst surface, as seen in studies on Pd(111), can strongly influence the reaction pathway, potentially leading to unique product distributions compared to standard conditions. nih.gov

Development of Sustainable and Economically Viable Production Methods for Industrial Relevance

For this compound to have industrial relevance, the development of sustainable and economically viable production methods is crucial. This involves moving away from traditional syntheses that may use harsh reagents, metal catalysts, and organic solvents, towards greener alternatives. nih.govmdpi.com

Biocatalysis: One promising approach is the use of whole-cell biocatalysis. Marine microorganisms, for example, have been identified as a source of robust biocatalysts for the conversion of benzaldehyde (B42025) to benzyl alcohol. nih.govnih.gov This enzymatic route represents a sustainable alternative to conventional chemical processes. nih.gov Immobilizing the cells, for instance in alginate, can significantly improve the catalyst's robustness and tolerance to substrate and product inhibition. nih.gov Implementing a continuous flow reactor with immobilized biocatalysts has been shown to dramatically increase productivity compared to batch processes. nih.govnih.gov A similar biocatalytic reduction of (2-ethoxy-5-methylphenyl)aldehyde could be developed for the sustainable production of the target alcohol.

Green Chemistry and Heterogeneous Catalysis: Solvent-free oxidation reactions using air as a green oxidant represent another key strategy for sustainability. mdpi.comresearchgate.net Ruthenium supported on alumina (B75360) has been shown to be an effective and reusable heterogeneous catalyst for the selective oxidation of benzyl alcohol to benzaldehyde with high selectivity. mdpi.comresearchgate.net This process operates without a solvent and uses air, which aligns with the principles of green chemistry by improving atom economy and reducing waste, as indicated by a very low E-factor (environmental factor). mdpi.com The development of a similar heterogeneous catalytic system for the synthesis of this compound or its precursors could provide a stable, recyclable, and environmentally friendly manufacturing process. mdpi.comresearchgate.net The synthesis of benzyl alcohols can also be achieved through various other methods, including the hydration of alkynes and C-H activation, which are continuously being improved for higher efficiency and sustainability. organic-chemistry.org

Compound Information

Q & A

What are the common synthetic routes for (2-Ethoxy-5-methylphenyl)methanol, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of this compound typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, ethoxy and methyl groups can be introduced via alkylation of a phenolic precursor using ethyl bromide or methyl iodide in the presence of Lewis acids like AlCl₃ . Optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Catalyst choice : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

What purification methods are effective for isolating this compound from reaction mixtures?

Basic Research Focus

Post-synthesis purification employs:

- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7 ratio) separates the target compound from byproducts .

- Recrystallization : Methanol or ethanol as solvents yield high-purity crystals, confirmed by melting point analysis .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients resolve structurally similar impurities .

How is this compound characterized using spectroscopic techniques?

Basic Research Focus

Structural validation relies on:

- ¹H and ¹³C NMR : Aromatic protons (δ 6.5–7.2 ppm) and ethoxy/methyl carbons (δ 14–60 ppm) confirm substitution patterns .

- Infrared (IR) spectroscopy : Stretching vibrations for -OH (~3200 cm⁻¹) and ether C-O (~1250 cm⁻¹) identify functional groups .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 180.2 [M+H]⁺) and fragmentation patterns verify the molecular formula .

How do substituents on the aromatic ring influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Substituents modulate reactivity through steric and electronic effects:

- Ethoxy group (-OCH₂CH₃) : Electron-donating nature activates the ring for electrophilic substitution but may hinder coupling reactions due to steric bulk .

- Methyl group (-CH₃) : Enhances regioselectivity in Suzuki-Miyaura coupling by directing catalysts to meta positions .

- Comparative studies : Chloro or nitro substituents (electron-withdrawing) increase oxidative stability but reduce nucleophilic attack rates .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) are addressed by:

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) analysis : Systematic variation of substituents (e.g., replacing ethoxy with methoxy) clarifies pharmacophore contributions .

- Meta-analysis : Aggregating data from multiple studies to identify trends obscured by small sample sizes .

What computational methods predict the environmental degradation pathways of this compound?

Advanced Research Focus

Environmental fate studies employ:

- Density Functional Theory (DFT) : Models hydrolysis pathways, predicting half-lives in aquatic systems (e.g., 14–28 days at pH 7) .

- Quantitative Structure-Activity Relationship (QSAR) : Estimates biodegradability based on logP values and substituent electronegativity .

- EPA guidelines : Benchmarks for photolytic degradation under UV light (λ = 254 nm) align with experimental HPLC-MS data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.